PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2, also known as Pyr-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a peptide compound with the CAS number 56104-22-4. This compound is a fragment of Substance P, specifically the 5-11 fragment, which is involved in various physiological processes, including pain perception and neurogenic inflammation. The molecular formula for this compound is C41H57N9O9S, and it has a calculated molecular weight of 852.05 g/mol .
The synthesis of PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 typically employs Solid Phase Peptide Synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 consists of a sequence of amino acids with a pyroglutamic acid at the N-terminal position. The structure can be represented as follows:
The three-dimensional conformation of this peptide can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, although specific structural data for this peptide may not be extensively documented.
The primary chemical reactions involving PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 include:
The efficiency and yield of these reactions depend on factors such as temperature, pH, and concentration of reactants. Optimization of these parameters is essential for successful peptide synthesis.
PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 acts primarily on neurokinin receptors, particularly NK1 receptors, which are involved in mediating pain and inflammatory responses. Upon binding to these receptors, it triggers intracellular signaling pathways that lead to various physiological effects, including:
Research indicates that peptides like PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 can influence neurotransmitter release and modulate pain perception through their interaction with specific receptors .
The physical properties include:
Chemical properties encompass:
PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 has several scientific uses, including:
The discovery of Substance P (SP) in 1931 marked the identification of the first mammalian tachykinin neuropeptide, characterized by its ability to induce rapid smooth muscle contraction ("tachy" = rapid, "kinin" = to move) [1] [9]. This undecapeptide (RPKPQQFFGLM-NH₂) became the archetype for a family of neuropeptides sharing the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH₂ [1] [6]. The 1970s–1980s saw intensified exploration of SP fragments, leading to the characterization of PYR-GLN-PHE-PHE-GLY-LEU-MET-NH₂ (commonly termed [Glp⁵]-Substance P (5-11) or sepideptide). This fragment was identified as a major metabolic product in rat central nervous system tissue, retaining biological activity despite truncation [2] [5]. The 1984 landmark study defining distinct tachykinin receptor subtypes (NK1, NK2, NK3) provided a framework for understanding how such fragments might engage differentially with neurokinin receptors [3].
[Glp⁵]-Substance P (5-11) (Pyr-Gln-Phe-Phe-Gly-Leu-Met-NH₂) is a key bioactive metabolite of SP. Its generation occurs via enzymatic cleavage, particularly at Lys-Arg or Arg-Pro bonds in the parent peptide, releasing N-terminally truncated forms [1] [9]. Unlike full-length SP, this fragment lacks the N-terminal Arg-Pro-Lys-Pro sequence but retains the critical C-terminal domain essential for receptor interaction. Research demonstrates its significant neuromodulatory functions:
Table 1: Key Research Applications of [Glp⁵]-Substance P (5-11)
Research Area | Model System | Major Finding | Reference |
---|---|---|---|
Dopamine Regulation | Rat Striatal Slices | Modulates local dopamine release dynamics | [2] |
Receptor Binding Studies | Engineered NK1/NK2R | Binds NK1R "minority site" (septide-sensitive); interacts with ECL2 β-hairpin | [1] |
Cancer Signaling | Glioblastoma Models | Evaluated for NK1R targeting in tumor therapy (analogues) | [1] |
[Glp⁵]-SP(5-11) belongs to the tachykinin peptide family, defined by the signature C-terminal pentapeptide Phe-Phe-Gly-Leu-Met-NH₂ (where X = Phe, an aromatic residue). Its classification and functional attributes are characterized by:
Table 2: Structural Classification of Select Tachykinins
Peptide | Amino Acid Sequence | Primary Receptor | Key Modification |
---|---|---|---|
Substance P (Full) | RPKPQQFFGLM-NH₂ | NK1R | None |
[Glp⁵]-SP(5-11) | Pyr-QFFGLM-NH₂ | NK1R (minority) | Pyroglutamate-5 |
Neurokinin A | HKTDSFVGLM-NH₂ | NK2R | Extended N-terminus |
Septide ([pGlu⁶,Pro⁹]SP(6-11)) | pGlu-F-Phe-F-Pro-Leu-Met-NH₂ | NK1R (minority) | Proline substitution at position 9 |
The enduring research focus on PYR-GLN-PHE-PHE-GLY-LEU-MET-NH₂ underscores its value in dissecting tachykinin receptor signaling complexity and designing receptor-subtype-specific probes [1] [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7